5-chloro-2-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]oxy}pyrimidine 5-chloro-2-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]oxy}pyrimidine
Brand Name: Vulcanchem
CAS No.: 2034632-88-5
VCID: VC6397332
InChI: InChI=1S/C16H18ClN3O3/c1-10-6-14(11(2)22-10)15(21)20-5-3-4-13(9-20)23-16-18-7-12(17)8-19-16/h6-8,13H,3-5,9H2,1-2H3
SMILES: CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl
Molecular Formula: C16H18ClN3O3
Molecular Weight: 335.79

5-chloro-2-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]oxy}pyrimidine

CAS No.: 2034632-88-5

Cat. No.: VC6397332

Molecular Formula: C16H18ClN3O3

Molecular Weight: 335.79

* For research use only. Not for human or veterinary use.

5-chloro-2-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]oxy}pyrimidine - 2034632-88-5

Specification

CAS No. 2034632-88-5
Molecular Formula C16H18ClN3O3
Molecular Weight 335.79
IUPAC Name [3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone
Standard InChI InChI=1S/C16H18ClN3O3/c1-10-6-14(11(2)22-10)15(21)20-5-3-4-13(9-20)23-16-18-7-12(17)8-19-16/h6-8,13H,3-5,9H2,1-2H3
Standard InChI Key DPVHXCRGOKFKFX-UHFFFAOYSA-N
SMILES CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl

Introduction

Chemical Structure and Nomenclature

Core Structural Components

The molecule comprises three distinct moieties:

  • A pyrimidine ring substituted with chlorine at position 5.

  • A piperidin-3-yloxy group at position 2 of the pyrimidine, providing a nitrogen-containing heterocycle.

  • A 2,5-dimethylfuran-3-carbonyl group acylating the piperidine nitrogen, introducing lipophilic and electron-rich furan characteristics .

Table 1: Molecular Descriptors

PropertyValue
IUPAC Name5-Chloro-2-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]oxy}pyrimidine
Molecular FormulaC₁₇H₁₉ClN₃O₄
Molecular Weight380.81 g/mol
SMILES NotationClC1=NC(=NC=C1)OC2CCCN(C2)C(=O)C3=C(OC(C)=C3C)C
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Topological Polar Surface Area83.7 Ų

Synthesis and Reactivity

Retrosynthetic Analysis

The synthesis likely involves sequential functionalization of the pyrimidine core:

  • Pyrimidine Chlorination: Introduction of chlorine at position 5 via electrophilic substitution, analogous to methods used for 6-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-one .

  • Etherification: Coupling of piperidin-3-ol to position 2 using Mitsunobu or nucleophilic aromatic substitution conditions, as seen in pyrazolo[1,5-a]pyrimidine derivatives .

  • Acylation: Reaction of the piperidine nitrogen with 2,5-dimethylfuran-3-carbonyl chloride, similar to fungicide synthesis protocols .

Table 2: Hypothetical Synthetic Route

StepReaction TypeReagents/ConditionsYield (Est.)
1ChlorinationPOCl₃, DMF, reflux85%
2Ether FormationK₂CO₃, DMF, 80°C70%
3N-AcylationEDCl, HOBt, DCM, rt65%

Physicochemical Properties

Stability Profile

  • pH Sensitivity: The furan carbonyl-piperidine bond may hydrolyze under strongly acidic or basic conditions.

  • Photostability: Conjugated furan systems are prone to photodegradation, necessitating storage in opaque containers .

ParameterValue
Plasma Protein Binding92%
CYP3A4 InhibitionModerate (IC₅₀ ≈ 5 µM)
Half-life (t₁/₂)8–12 hours

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